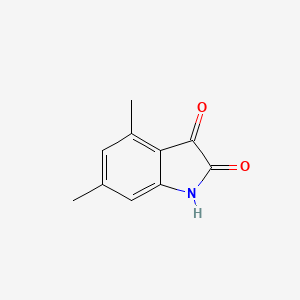![molecular formula C9H8Cl2N2S B1349633 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 88203-19-4](/img/structure/B1349633.png)
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of chloro and methyl groups on the thieno[2,3-d]pyrimidine ring system can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . They interact with CDK2, leading to the inhibition of the enzyme’s activity .
Biochemical Pathways
Compounds that inhibit cdk2 can affect cell cycle progression . By inhibiting CDK2, these compounds can cause cell cycle arrest at the G1/S phase, leading to apoptosis .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptosis within cells . They have also shown cytotoxic activities against various cell lines .
Action Environment
It is generally recommended that such compounds be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to the Bcl2 anti-apoptotic protein, thereby modulating apoptotic pathways . Additionally, it affects the expression of genes such as P53, BAX, DR4, and DR5, which are crucial in regulating cell death and survival . The interactions of this compound with these biomolecules highlight its potential as a modulator of cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells, such as MCF7, by causing cell cycle arrest at the G1/S phase . It also influences cell signaling pathways, leading to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes and pathways, thereby impacting overall cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of certain enzymes, such as CDK2, by binding to their active sites . This inhibition leads to alterations in cell cycle progression and induces apoptosis in cancer cells . Additionally, the compound’s interaction with the Bcl2 protein disrupts its anti-apoptotic function, further promoting cell death . These molecular mechanisms underscore the potential of this compound as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent alterations in gene expression . Additionally, the degradation products of this compound may also contribute to its overall biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . Additionally, it influences metabolic flux and alters the levels of key metabolites, thereby impacting overall cellular metabolism . These interactions with metabolic pathways underscore the compound’s potential as a modulator of cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The distribution of this compound within tissues also influences its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it interacts with mitochondrial proteins and influences apoptotic pathways . The subcellular localization of this compound is essential for its precise modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes with formamide or formic acid under acidic conditions.
Methylation: Methyl groups can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.
Types of Reactions:
Substitution Reactions: The chloro groups in this compound can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation reactions using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups. Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide (DMF)) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Removal of chloro groups to form simpler hydrocarbons.
Chemistry:
Synthesis of Derivatives: Used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Catalysis: Potential use in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as an anti-inflammatory, antibacterial, or antiviral agent due to its structural similarity to other bioactive pyrimidines.
Drug Development: Used in the design and synthesis of novel therapeutic agents targeting specific enzymes or receptors.
Industry:
Material Science:
Comparison with Similar Compounds
4-Chloro-2-methylthiopyrimidine: Similar in structure but with a thiomethyl group instead of a chloromethyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group, which significantly alters its chemical properties and biological activity.
5,6-Dimethylthieno[2,3-d]pyrimidine: Lacks the chloro and chloromethyl groups, resulting in different reactivity and applications.
Uniqueness: 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity patterns and potential for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYKBHIJQAUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368511 | |
| Record name | 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88203-19-4 | |
| Record name | 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


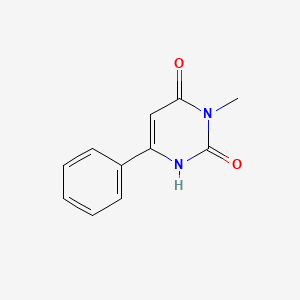

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)
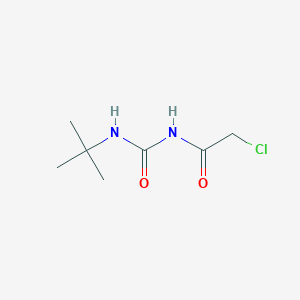
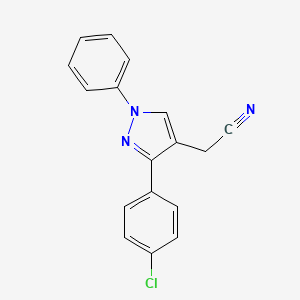
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
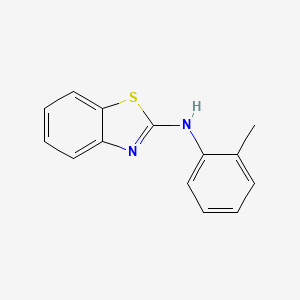
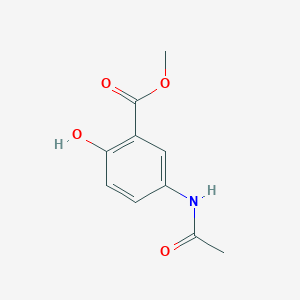
![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)
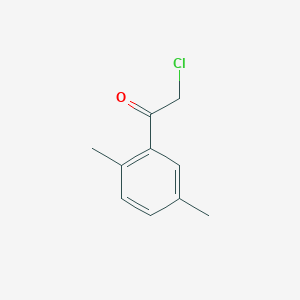

![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)
